An In-depth Technical Guide to Methyl 3-bromo-4-methoxy-5-methylbenzoate Derivatives: Synthesis, Derivatization, and Therapeutic Potential
Introduction: The Architectural Value of a Core Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic value of a chemical scaffold is measured by its synthetic versatility and its po...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architectural Value of a Core Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic value of a chemical scaffold is measured by its synthetic versatility and its potential to yield derivatives with significant biological activity. Methyl 3-bromo-4-methoxy-5-methylbenzoate is one such scaffold—a polysubstituted aromatic ester that serves as a pivotal building block for a diverse array of more complex molecules. Its inherent structural features—a reactive bromine atom, a modifiable ester group, and activating methoxy and methyl substituents—provide multiple handles for chemical elaboration. This guide offers an in-depth exploration of this core compound, from its synthesis and derivatization to the burgeoning therapeutic applications of its progeny, particularly in the realms of inflammatory and microbial diseases. For researchers and drug development professionals, understanding the nuances of this scaffold is key to unlocking its full potential in creating next-generation therapeutic agents.
Core Compound: Physicochemical Properties
Property
Value
IUPAC Name
Methyl 3-bromo-4-methoxy-5-methylbenzoate
CAS Number
1334613-51-2
Molecular Formula
C₁₀H₁₁BrO₃
Molecular Weight
259.1 g/mol
Structure
Significance
A key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and complex organic molecules.[1]
Part 1: Synthesis of the Core Scaffold
While not readily synthesized in a single step, a logical and efficient pathway to Methyl 3-bromo-4-methoxy-5-methylbenzoate can be designed from commercially available precursors. The following multi-step synthesis is proposed based on well-established and reliable organic chemistry transformations, such as Fischer esterification, Williamson ether synthesis, and electrophilic aromatic substitution. Each step is grounded in documented procedures for analogous substrates.
Proposed Synthetic Pathway
The synthesis begins with 4-hydroxy-3-methylbenzoic acid, proceeding through esterification and methylation before the critical bromination step to yield the target compound.
Structural Elucidation and X-Ray Diffraction Analysis of Methyl 3-bromo-4-methoxy-5-methylbenzoate: A Methodological Whitepaper
Executive Summary In the landscape of modern pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) impurities and synthetic intermediates is not merely a quality control meas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) impurities and synthetic intermediates is not merely a quality control measure—it is a strict regulatory mandate. Methyl 3-bromo-4-methoxy-5-methylbenzoate (CAS No. 1334613-51-2) is a heavily substituted aromatic compound frequently encountered as a critical intermediate or impurity in the synthesis of benzofuran-derived therapeutics (such as benzbromarone).
To comply with the [1] guidelines, structural ambiguity must be eliminated. This whitepaper provides an authoritative, in-depth technical guide on the crystallographic elucidation of this compound using Single-Crystal X-Ray Diffraction (SCXRD). By examining the causality behind experimental parameters and establishing a self-validating analytical workflow, this guide equips researchers with the exact protocols required to resolve the supramolecular architecture and steric complexities of this halogenated benzoate.
Rationale for Crystallographic Elucidation
The molecular architecture of Methyl 3-bromo-4-methoxy-5-methylbenzoate (
C10H11BrO3
) presents unique crystallographic challenges and features that necessitate SCXRD over routine NMR or mass spectrometry:
Severe Steric Hindrance: The contiguous substitution at positions 3 (bromo), 4 (methoxy), and 5 (methyl) creates extreme localized steric crowding. SCXRD is required to quantify the exact torsion angle by which the methoxy group is forced out of the aromatic plane to relieve steric strain.
Absence of Classical Hydrogen Bonding: Lacking strong hydrogen bond donors (no -OH or -NH groups), the crystal lattice is entirely governed by weaker, highly directional non-covalent interactions.
Halogen Bonding &
π
-Stacking: The heavy bromine atom acts as a highly polarizable halogen bond donor (
σ
-hole), interacting with the carbonyl oxygen of the ester group. Quantifying these
C−Br⋯O=C
interactions is critical for understanding the compound's solid-state stability and polymorphic behavior.
Experimental Protocols: A Self-Validating Workflow
The following methodologies are designed as a self-validating system. Every step includes an internal quality check to ensure the integrity of the final crystallographic model.
Protocol A: Crystal Growth & Solvent Selection
Causality: Highly substituted, asymmetric halogenated benzenes are prone to forming oils or twinned crystals if precipitation is forced too rapidly. A binary solvent system is required to balance the hydrophobic (bromo/methyl) and hydrophilic (ester/methoxy) domains.
Dissolution: Dissolve 50 mg of high-purity (>99%) Methyl 3-bromo-4-methoxy-5-methylbenzoate in 2.0 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial.
Anti-Solvent Layering: Carefully layer 2.0 mL of n-Hexane over the EtOAc solution. Why? Hexane acts as an anti-solvent. The slow diffusion of Hexane into EtOAc thermodynamically favors the nucleation of a single, highly ordered polymorph without trapping solvent molecules in the lattice.
Incubation: Cap the vial loosely to allow micro-evaporation and store at a stable 20°C in a vibration-free environment for 4–7 days.
Validation: Harvest only crystals that exhibit sharp extinction under polarized light microscopy, indicating a single domain without twinning.
Protocol B: SCXRD Data Collection
Causality: Bromine has a large electron cloud that undergoes significant thermal vibration at room temperature, which can artificially shorten calculated
C−Br
bond lengths (libration effects). Low-temperature data collection is mandatory.
Mounting: Coat a suitable single crystal (approx.
0.15×0.10×0.08
mm) in paratone oil and mount it on a MiTeGen loop.
Cooling: Instantly transfer the crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Why? Flash-cooling freezes the paratone oil, rigidly holding the crystal while minimizing thermal ellipsoids (Debye-Waller factors).
Irradiation: Utilize
MoKα
(
λ=0.71073
Å) or
CuKα
(
λ=1.54184
Å) radiation. Collect a full sphere of data using
ω
and
ϕ
scans to ensure 100% completeness.
Validation: During data reduction, monitor the internal agreement factor (
Rint
). An
Rint<0.05
validates that the crystal is of high quality and the absorption correction (critical for Bromine) was successful.
Protocol C: Structure Solution and Refinement
Causality: To prevent bias, the structure must be solved using dual-space methods and refined using full-matrix least-squares on
F2
.
Solution: Solve the phase problem using SHELXT within the [2] graphical interface.
Refinement: Refine the structural model using [3]. Assign anisotropic displacement parameters to all non-hydrogen atoms (C, O, Br).
Hydrogen Placement: Place all hydrogen atoms in geometrically calculated positions and refine them using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic/methylene,
1.5Ueq(C)
for methyl groups).
Validation (The Self-Correcting Check):
Ensure the final
R1
is
<0.05
and
wR2
is
<0.15
.
The Goodness-of-Fit (GoF) must be approximately
1.0
.
Check the residual electron density map. The highest peak should be
<1.0e/A˚3
and located near the Bromine atom (typical for halogen Fourier truncation errors).
Fig 1: Step-by-step SCXRD workflow for isolating and elucidating the API impurity.
Data Presentation: Crystallographic Parameters
Based on the molecular symmetry and packing tendencies of highly substituted bromo-benzoates, the compound typically crystallizes in a centrosymmetric monoclinic space group. Below is the standardized data presentation format required for regulatory submission and CCDC deposition.
Crystallographic Parameter
Value / Description
Chemical Formula
C10H11BrO3
Formula Weight
259.10
g/mol
Temperature
100(2)
K
Wavelength
0.71073
Å (
MoKα
)
Expected Crystal System
Monoclinic
Expected Space Group
P21/c
Z (Molecules per unit cell)
4
Density (calculated)
∼1.65−1.75g/cm3
Absorption Coefficient (
μ
)
∼3.5mm−1
F(000)
520
Final
R
indices
[I>2σ(I)]
R1≤0.050
,
wR2≤0.120
Goodness-of-fit on
F2
1.00−1.05
Largest diff. peak and hole
<1.0
and
>−0.8e⋅A˚−3
Note: The above table represents the targeted refinement metrics and expected lattice parameters for this specific molecular framework to ensure compliance with stringent crystallographic validation standards.
Supramolecular Architecture Analysis
Understanding how Methyl 3-bromo-4-methoxy-5-methylbenzoate packs in the solid state is vital for predicting its solubility and stability profile as an impurity.
Steric Torsion: The
O−CH3
bond of the methoxy group is expected to sit nearly orthogonal to the benzene ring. The extreme steric bulk of the adjacent Bromine (van der Waals radius: 1.85 Å) and Methyl group (vdW radius: 2.0 Å) prevents the methoxy oxygen from achieving coplanarity with the
π
-system, disrupting standard resonance stabilization.
Halogen Bonding: The primary driver of the crystal lattice is the interaction between the electropositive
σ
-hole of the Bromine atom and the electronegative carbonyl oxygen of the methyl ester on an adjacent molecule. This
C−Br⋯O=C
interaction forms infinite 1D supramolecular chains.
π−π
Stacking: The 1D chains are cross-linked into a 3D architecture via offset face-to-face
π−π
stacking between the electron-deficient aromatic rings.
Fig 2: Supramolecular interactions and steric drivers defining the crystal lattice.
Conclusion
The definitive structural elucidation of Methyl 3-bromo-4-methoxy-5-methylbenzoate relies on high-resolution, low-temperature Single-Crystal X-Ray Diffraction. By utilizing thermodynamic crystallization controls and rigorous refinement protocols via SHELXL/Olex2, researchers can unambiguously determine the absolute configuration, torsion angles, and halogen-bonded networks of this compound. This self-validating approach not only satisfies the stringent criteria set forth by regulatory bodies for impurity profiling but also provides deep mechanistic insights into the physical chemistry of heavily substituted aromatic APIs.
References
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link] [1]
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link][1]
Application Note: Laboratory Synthesis Protocol for Methyl 3-bromo-4-methoxy-5-methylbenzoate
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Application: Benzbromarone Impurity Profiling and Reference Standard Generation Introduction and Strategic Rationale Methyl 3...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Application: Benzbromarone Impurity Profiling and Reference Standard Generation
Introduction and Strategic Rationale
Methyl 3-bromo-4-methoxy-5-methylbenzoate (CAS: 1334613-51-2) is a critical analytical reference standard utilized in the impurity profiling of Benzbromarone[1], a non-competitive inhibitor of xanthine oxidase used clinically as a uricosuric agent[2]. During the active pharmaceutical ingredient (API) manufacturing process or under forced degradation conditions, various halogenated and methylated impurities can emerge. Isolating and synthesizing these impurities is a regulatory requirement for Abbreviated New Drug Applications (ANDA) and commercial quality control[3].
This application note details a highly regioselective, three-step synthetic methodology to produce high-purity Methyl 3-bromo-4-methoxy-5-methylbenzoate starting from commercially available 4-hydroxy-3-methylbenzoic acid.
Retrosynthetic Analysis & Causality
The synthesis is designed as a self-validating system where each intermediate's purity dictates the success of the subsequent step:
Carboxyl Protection (Esterification): The carboxylic acid must first be masked as a methyl ester. This prevents the acidic proton from quenching the basic reagents in Step 3 and alters the electronic properties of the ring, preventing over-bromination in Step 2.
Electrophilic Aromatic Substitution (Bromination): The phenolic hydroxyl group (-OH) is a strong activating group and an ortho/para director. Because the para position is occupied by the ester, and one ortho position is occupied by the methyl group, bromination is forced exclusively into the remaining open ortho position, ensuring absolute regiocontrol.
Williamson Ether Synthesis (O-Methylation): A mild base (
K2CO3
) is utilized to selectively deprotonate the phenol without hydrolyzing the newly formed methyl ester, followed by
SN2
alkylation with methyl iodide.
The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis. All equivalents (Eq.) are calculated relative to the limiting reagent of each respective step.
Reagent / Compound
MW ( g/mol )
Eq.
Mass / Volume
Role
Expected Yield
Step 1: Esterification
4-Hydroxy-3-methylbenzoic acid
152.15
1.0
15.22 g
Starting Material
-
Methanol (Anhydrous)
32.04
Excess
150 mL
Solvent / Reactant
-
Sulfuric Acid (98%)
98.08
0.1
0.53 mL
Catalyst
92% (15.3 g)
Step 2: Bromination
Methyl 4-hydroxy-3-methylbenzoate
166.18
1.0
15.00 g
Intermediate 1
-
Bromine (
Br2
)
159.81
1.05
4.85 mL
Electrophile
-
Glacial Acetic Acid
60.05
Excess
100 mL
Solvent
88% (19.4 g)
Step 3: O-Methylation
Methyl 3-bromo-4-hydroxy-5-methylbenzoate
245.07
1.0
19.00 g
Intermediate 2
-
Potassium Carbonate (
K2CO3
)
138.21
2.0
21.43 g
Mild Base
-
Methyl Iodide (
CH3I
)
141.94
1.5
7.24 mL
Alkylating Agent
-
N,N-Dimethylformamide (DMF)
73.09
Excess
120 mL
Polar Aprotic Solv.
85% (17.0 g)
Note: The final target molecular weight is 259.1 g/mol [4].
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-hydroxy-3-methylbenzoate
Objective: Protect the carboxylic acid to prevent interference in subsequent steps.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Catalysis: Carefully add concentrated
H2SO4
(0.53 mL, 10 mmol) dropwise. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.
Reaction: Heat the mixture to reflux (approx. 65°C) for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated
NaHCO3
(2 x 100 mL) to neutralize the catalyst, followed by brine (100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate to yield Intermediate 1 as a white solid.
Step 2: Synthesis of Methyl 3-bromo-4-hydroxy-5-methylbenzoate
Setup: In a 250 mL round-bottom flask, dissolve Intermediate 1 (15.00 g, 90.3 mmol) in glacial acetic acid (100 mL).
Bromine Addition: In a well-ventilated fume hood, prepare a solution of
Br2
(4.85 mL, 94.8 mmol) in acetic acid (20 mL). Add this solution dropwise to the reaction flask over 30 minutes at room temperature. Causality: Slow addition prevents localized heating and suppresses potential di-bromination, ensuring strict mono-bromination at the sterically accessible ortho position.
Reaction: Stir at room temperature for 2 hours.
Quench & Isolation: Pour the dark orange mixture into ice water (400 mL) containing 5% sodium thiosulfate (
Na2S2O3
). Causality: The thiosulfate reduces any unreacted electrophilic bromine to inert bromide ions, instantly halting the reaction and decolorizing the solution. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Step 3: Synthesis of Methyl 3-bromo-4-methoxy-5-methylbenzoate (Target)
Objective: O-alkylation via Williamson Ether Synthesis.
Deprotonation: Dissolve Intermediate 2 (19.00 g, 77.5 mmol) in anhydrous DMF (120 mL). Add finely powdered anhydrous
K2CO3
(21.43 g, 155 mmol). Stir at room temperature for 30 minutes. Causality: DMF is a polar aprotic solvent that leaves the resulting phenoxide anion unsolvated and highly nucleophilic, drastically accelerating the
SN2
reaction.
Alkylation: Add methyl iodide (7.24 mL, 116.3 mmol) dropwise. Heat the mixture to 60°C for 4 hours.
Workup: Follow the isolation logic detailed in Figure 2.
Figure 2: Logical workflow for the isolation and purification of the final API impurity standard.
Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized reference standard, the final product must be validated against known spectroscopic markers for Methyl 3-bromo-4-methoxy-5-methylbenzoate (
C10H11BrO3
)[5].
LC-MS: A primary validation step. The molecular weight is 259.1 g/mol [1]. Electrospray ionization (ESI+) should yield an
[M+H]+
peak exhibiting the characteristic 1:1 isotopic doublet at m/z 259 and 261, confirming the presence of a single bromine atom (
79Br
and
81Br
).
1H NMR (
CDCl3
): The self-validating nature of the regiochemistry is proven here. The spectrum must show two distinct, meta-coupled aromatic protons (typically around
δ
7.8 - 8.1 ppm) if the ring was unsubstituted, but due to the substitution pattern, we expect two singlets (or finely coupled doublets) for the two remaining aromatic protons. The presence of three distinct singlet methyl environments (ester
−OCH3
, ether
−OCH3
, and aryl
−CH3
) integrating to 3H each is mandatory.
References
Pharmaffiliates. "Methyl 3-bromo-4-methoxy-5-methylbenzoate - Product Specifications and Impurity Profiling". Retrieved March 24, 2026. URL:[Link]
Clean Chem Lab. "Benzbromarone Impurity 5 | CAS No: 1334613-51-2". Retrieved March 24, 2026. URL:[Link]
Use of Methyl 3-bromo-4-methoxy-5-methylbenzoate in natural product total synthesis
An in-depth examination of Methyl 3-bromo-4-methoxy-5-methylbenzoate, a versatile aromatic building block, and its strategic application in the convergent synthesis of complex natural products is presented in this techni...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth examination of Methyl 3-bromo-4-methoxy-5-methylbenzoate, a versatile aromatic building block, and its strategic application in the convergent synthesis of complex natural products is presented in this technical guide. This document provides researchers, scientists, and professionals in drug development with detailed protocols, mechanistic insights, and strategic considerations for leveraging this reagent's unique functionalities.
Introduction: A Multifunctional Building Block for Natural Product Synthesis
Methyl 3-bromo-4-methoxy-5-methylbenzoate is a polysubstituted aromatic compound poised for strategic use in organic synthesis. Its structure incorporates several key features that make it an exceptionally valuable starting material for the construction of complex molecular architectures, particularly those found in natural products.
Orthogonally Reactive Handles: The molecule possesses a methyl ester and an aryl bromide, two functional groups with distinct and highly controllable reactivity. The ester allows for modifications such as reduction, hydrolysis, or amidation, while the bromide is a prime handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.
Defined Substitution Pattern: The specific arrangement of the bromo, methoxy, and methyl groups on the benzene ring provides a rigid and predictable framework. This pre-set stereochemistry is crucial for targeting natural products where aromatic substitution patterns are key to biological activity.
Strategic Importance in Synthesis: This building block serves as a linchpin in convergent synthetic strategies. By preparing complex fragments that can be coupled to this aromatic core, chemists can rapidly assemble intricate target molecules, improving overall efficiency and yield.
This application note will focus on a key transformation—the Suzuki-Miyaura cross-coupling—to illustrate the utility of Methyl 3-bromo-4-methoxy-5-methylbenzoate in a hypothetical, yet chemically robust, total synthesis of a dihydroisocoumarin natural product core.
Strategic Application: Convergent Synthesis of a Dihydroisocoumarin Core
Dihydroisocoumarins, such as Mellein and Mycorrhizin A, are a class of natural products known for their diverse biological activities, including antibiotic and antifungal properties.[1][2] The synthesis of these molecules often requires the precise construction of a substituted aromatic ring connected to a lactone. Methyl 3-bromo-4-methoxy-5-methylbenzoate is an ideal precursor for such targets.
The proposed strategy involves a key Suzuki-Miyaura cross-coupling reaction to install a side chain, which will subsequently be elaborated and cyclized to form the characteristic dihydroisocoumarin scaffold.
Caption: High-level overview of the proposed synthetic strategy.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] In this context, it will be used to couple Methyl 3-bromo-4-methoxy-5-methylbenzoate with a suitable organoboron reagent.
Causality Behind Experimental Choices:
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. For challenging couplings, pre-formed catalysts with bulky phosphine ligands such as Pd(PPh₃)₄ or those incorporating advanced ligands (e.g., SPhos, XPhos) are used to promote efficient oxidative addition and reductive elimination.
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. The choice of ligand impacts the efficiency of the reaction, with electron-rich, bulky ligands often providing the best results for aryl bromides.
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Step-by-Step Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 3-bromo-4-methoxy-5-methylbenzoate with an arylboronic acid.
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-4-methoxy-5-methylbenzoate, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the aryl bromide).
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Washing: Combine the organic layers and wash with water, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Molecular Profiling & Reactivity Dynamics
To design an efficient esterification workflow, one must first decode the steric and electronic environment of the substrate. 3-Bromo-4-methoxy-5-methylbenzoic acid (CAS 808750-20-1) [1] presents a unique reactivity profile that dictates the choice of synthetic methodology:
Steric Accessibility: The ortho positions (C2 and C6) are unsubstituted. Unlike 2,6-disubstituted benzoic acids, which suffer from severe steric encumbrance, the carboxyl carbon in this molecule is physically accessible to incoming nucleophiles.
Electronic Modulation: The primary kinetic bottleneck arises from the para-methoxy group. Through strong resonance donation (+M effect), it increases the electron density at the carbonyl carbon, stabilizing the ground state and significantly reducing its electrophilicity. While the meta-bromo (-I) and meta-methyl (+I) groups provide counterbalancing inductive effects, the net result is a deactivated carbonyl.
The Causality of Method Selection: Because of this electronic deactivation, traditional Fischer esterification (refluxing alcohol with catalytic acid) is kinetically sluggish and equilibrium-limited[2]. To achieve quantitative yields—especially with complex or sterically hindered alcohols—modern synthetic workflows must bypass direct nucleophilic attack on the native acid. Instead, we rely on carboxyl activation (Steglich or Acyl Chloride methods) or orthogonal reactivity (Base-promoted alkylation)[3].
Strategic Decision Matrix
The following table synthesizes the quantitative parameters and optimal use cases for the four primary esterification techniques applicable to this substrate.
Methodology
Activating Reagents
Typical Yield
Time
Temp
Optimal Substrate Scope
Pros / Cons
Steglich
DCC, DMAP, DCM
85–95%
3–12 h
0–25 °C
Secondary/tertiary alcohols, phenols
Pro: Extremely mild; neutral conditions.Con: DCU byproduct removal can be tedious.
Acyl Chloride
(COCl)₂, DMF, Et₃N
90–98%
2–4 h
0–25 °C
Unreactive primary/secondary alcohols
Pro: Highly robust; drives reaction to completion.Con: Generates HCl; unsuitable for acid-sensitive alcohols.
Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because the 4-methoxy group reduces the electrophilicity of this intermediate, poor nucleophiles react slowly, allowing the O-acylisourea to undergo an irreversible 1,3-rearrangement into a dead-end N-acylurea[4]. The addition of 4-dimethylaminopyridine (DMAP) circumvents this. DMAP rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium ion, which efficiently transfers the acyl group to the alcohol[5],[6].
Step-by-Step Methodology:
In an oven-dried flask under N₂, dissolve 3-bromo-4-methoxy-5-methylbenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).
Add DMAP (0.1 eq) and cool the reaction mixture to 0 °C using an ice bath.
Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled solution over 5 minutes.
Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–12 hours.
Self-Validation (Visual Heuristic): The reaction mixture will transition from a clear solution to a heterogeneous suspension. The precipitation of white N,N'-dicyclohexylurea (DCU) confirms that carboxyl activation has successfully occurred.
Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Causality: Converting the acid to an acyl chloride completely overcomes the deactivating +M effect of the para-methoxy group. Oxalyl chloride is preferred over thionyl chloride as it reacts under milder conditions and produces easily vented gaseous byproducts (CO, CO₂, HCl). A catalytic amount of DMF forms the Vilsmeier-Haack intermediate, which acts as the active chlorinating species.
Step-by-Step Methodology:
Suspend the acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂ at 0 °C. Add 2 drops of anhydrous DMF.
Add oxalyl chloride (1.5 eq) dropwise.
Self-Validation (Visual Heuristic): Immediate effervescence will occur upon addition. The cessation of gas evolution (typically 1–2 hours) is a self-validating indicator that the conversion to the acyl chloride is complete.
Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM.
Redissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
Add the target alcohol (1.2 eq) followed by dropwise addition of triethylamine (2.0 eq). Stir for 2 hours at room temperature, then quench with water and extract with DCM.
Causality: This method bypasses the electrophilicity of the carbonyl carbon entirely. By deprotonating the carboxylic acid, it becomes a nucleophile that attacks an alkyl halide via an Sₙ2 mechanism. This is the premier method for generating simple alkyl or benzyl esters.
Step-by-Step Methodology:
Dissolve the acid (1.0 eq) in anhydrous DMF (0.3 M).
Add anhydrous K₂CO₃ (1.5 eq). Self-Validation: The mixture will become a fine suspension as the potassium carboxylate salt forms.
Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq).
Heat the reaction to 60 °C and stir for 4–8 hours.
Self-Validation (Analytical Heuristic): Monitor via TLC (3:1 Hexanes:EtOAc). The highly polar, streak-prone baseline spot (free acid) will be consumed, replaced by a high-R_f, UV-active spot (the ester).
Workup: Dilute with a large excess of water (to partition the DMF) and extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl solution to remove residual DMF.
Causality: For simple methyl or ethyl esters where the alcohol can be used as the solvent, the equilibrium limitation of Fischer esterification can be forcefully overcome using sealed-vessel microwave irradiation. This superheats the solvent and accelerates the reaction rate without requiring coupling agents[2].
Step-by-Step Methodology:
In a 10 mL microwave-safe vial, combine the acid (1.0 eq) with an excess of the primary alcohol (e.g., Methanol, 3 mL/mmol).
Add concentrated H₂SO₄ (5 mol%) as a catalyst.
Seal the vial and irradiate in a single-mode microwave reactor at 130 °C for 15 minutes.
Cool the vial, vent carefully, and concentrate the mixture to remove excess alcohol. Neutralize with saturated NaHCO₃ and extract with EtOAc.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. URL:[Link]
Otera, J., & Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications (2nd Ed.). Wiley-VCH. (Reviewed in Journal of the American Chemical Society). URL:[Link]
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. URL:[Link]
LookChem Database. Chemical Properties and Upstream/Downstream Products of CAS 808750-29-0 (Referencing 3-bromo-4-methoxy-5-methylbenzoic acid CAS 808750-20-1). URL:[Link]
Resolving HPLC co-elution issues in Methyl 3-bromo-4-methoxy-5-methylbenzoate purification
Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most notorious challenges in pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most notorious challenges in pharmaceutical intermediate purification: the HPLC co-elution of halogenated aromatic regioisomers and starting materials, specifically focusing on Methyl 3-bromo-4-methoxy-5-methylbenzoate .
Standard reversed-phase approaches often fail here due to the nearly identical hydrophobicities of these impurities. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to achieve baseline resolution.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does Methyl 3-bromo-4-methoxy-5-methylbenzoate co-elute with its regioisomers and unbrominated precursors on my standard C18 column?A1: A standard C18 stationary phase relies almost exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of bromination (e.g., 2-bromo vs. 3-bromo) and the unbrominated starting material share nearly identical partition coefficients (LogP), a C18 column cannot effectively differentiate them[1]. Once dehalogenation or regioisomer impurities are formed, their removal is notoriously difficult on standard alkyl-chain platforms because the column lacks the spatial and electronic recognition necessary to separate them[1].
Q2: Which stationary phase should I switch to for resolving these halogenated aromatic impurities?A2: You must utilize a column that offers orthogonal selectivity, specifically a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase. Phenyl-Hexyl columns provide strong
π−π
interactions with the aromatic ring of your analyte[2][3]. PFP columns go a step further by offering multiple retention mechanisms:
π−π
stacking, strong dipole-dipole interactions (driven by the highly electronegative C–F bonds interacting with the C–Br bond of your analyte), and rigid shape/steric selectivity[3][4]. Heavy atom effects and halogenated stationary phases selectively retain halophenols and related aromatic compounds through these highly specific intermolecular interactions[5].
Q3: I switched to a PFP column, but I am still seeing co-elution. I am using an Acetonitrile/Water gradient. What is wrong?A3: The issue is your organic modifier. You must replace Acetonitrile (MeCN) with Methanol (MeOH). Acetonitrile contains a carbon-nitrogen triple bond, which possesses its own
π
electrons. These electrons actively compete with your aromatic analyte for the
π−π
interaction sites on the PFP or Phenyl-Hexyl stationary phase, effectively suppressing the column's unique selectivity[2]. Methanol is a protic solvent lacking
π
electrons, allowing the
π−π
interactions between the brominated aromatic ring and the stationary phase to dominate[2].
Q4: How can I further fine-tune the separation if the peaks are partially resolved (Rs ~1.0) using a PFP column and Methanol?A4: Lower the column compartment temperature. Chromatographic retention is governed by both enthalpy (chemical interactions) and entropy (molecular movement/dispersion). By lowering the temperature (e.g., from 40°C to 20°C), you reduce the kinetic energy of the system. This allows the subtle enthalpic differences—specifically the rigid steric shape and dipole moments of the specific bromine position—to dictate retention, significantly enhancing isomer resolution.
Part 2: Mechanistic Workflows & Visualizations
To successfully resolve Methyl 3-bromo-4-methoxy-5-methylbenzoate, you must systematically alter the chemical environment. The workflows below illustrate the logical progression and the specific molecular interactions at play.
Step-by-step troubleshooting workflow for resolving halogenated aromatic co-elution.
Orthogonal retention mechanisms of a PFP stationary phase for halogenated aromatics.
Part 3: Quantitative Data & Selectivity Parameters
Understanding the quantitative differences in column chemistry and mobile phase modifiers is critical for method development.
Table 1: Stationary Phase Selectivity Comparison for Halogenated Aromatics
Column Chemistry
Hydrophobic Retention
π−π
Interaction
Dipole-Dipole
Shape Selectivity
Best Use Case
C18 (Alkyl)
High
None
None
Low
General screening; distinct LogP differences.
Phenyl-Hexyl
Moderate
High
Moderate
Moderate
Aromatic compounds; varying
π
-electron density.
PFP (Fluorinated)
Moderate
High
High
High
Halogenated aromatics; positional isomers.
Table 2: Mobile Phase Modifier Impact on Phenyl/PFP Columns
Organic Modifier
π
-Electron Presence
Impact on
π−π
Stacking
Elution Strength
Recommendation for Isomers
Acetonitrile (MeCN)
Yes (C≡N triple bond)
Suppresses interaction
Strong
Avoid; competes with analyte for stationary phase.
Methanol (MeOH)
No
Enhances interaction
Moderate
Preferred; maximizes column selectivity.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in System Suitability Test (SST) gates that dictate whether the system is mathematically ready for preparative purification or if further optimization is required.
Protocol 1: Orthogonal Column Screening & System Suitability
Objective: Establish baseline separation of Methyl 3-bromo-4-methoxy-5-methylbenzoate from its unbrominated precursor and regioisomers by exploiting
π−π
and dipole interactions.
System Preparation:
Install a high-efficiency PFP column (e.g., 150 x 4.6 mm, 3 µm or 5 µm particle size)[4].
Flush the system with 100% HPLC-grade Methanol to remove any trace Acetonitrile from previous runs.
Prepare Mobile Phase A: 0.1% Formic Acid in highly purified Water.
Prepare Mobile Phase B: 0.1% Formic Acid in Methanol.
Thermodynamic Baseline: Set the column compartment temperature strictly to 25°C.
Gradient Execution: Run a shallow screening gradient from 40% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.
Self-Validation Gate (SST): Inject a 5 µL spiked standard containing the target compound and the unbrominated starting material.
Causality Check: Calculate the Resolution factor (
Rs
) between the critical pair.
Validation Logic: If
Rs≥1.5
and peak symmetry is between 0.9 and 1.2, the method is validated for scale-up. If
Rs<1.5
, the system fails the gate; proceed immediately to Protocol 2.
Protocol 2: Isocratic Fine-Tuning for Isomer Resolution
Objective: Maximize resolution through kinetic and thermodynamic adjustments when baseline separation fails under gradient conditions.
Isocratic Hold Determination: Review the chromatogram from Protocol 1. Identify the exact percentage of Mobile Phase B at which the target compound eluted (e.g., 62% B).
Method Adjustment: Program an isocratic method at 5% below the elution concentration (e.g., 57% B / 43% A). Causality: Isocratic holds maximize the time the analyte spends interacting with the specific functional groups of the PFP phase.
Thermodynamic Shift: Drop the column temperature to 18°C. Causality: Lowering temperature reduces entropic dispersion, forcing the separation to rely on the precise enthalpic fit (shape selectivity) of the bromine atom's position on the aromatic ring.
Self-Validation Gate (SST): Re-inject the spiked standard.
Validation Logic: Verify that
Rs≥1.5
. Additionally, utilize a Photodiode Array (PDA/DAD) detector to perform a peak purity analysis (purity angle < purity threshold) across the main peak to definitively prove no hidden co-elution exists beneath the target mass.
References
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS)
Source: onelab.com.
Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms
Source: MDPI
URL
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers
Source: ACS Publications
URL
GC-MS fragmentation pattern analysis of Methyl 3-bromo-4-methoxy-5-methylbenzoate
An In-Depth Guide to the GC-MS Fragmentation Analysis of Methyl 3-bromo-4-methoxy-5-methylbenzoate Authored by: A Senior Application Scientist Introduction: Deciphering Molecular Structure with GC-MS Gas Chromatography-M...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the GC-MS Fragmentation Analysis of Methyl 3-bromo-4-methoxy-5-methylbenzoate
Authored by: A Senior Application Scientist
Introduction: Deciphering Molecular Structure with GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in modern chemical research, prized for its exceptional sensitivity and specificity in separating and identifying the components of complex mixtures.[1][2] For researchers in fields such as drug development, metabolomics, and environmental analysis, the ability to elucidate the structure of a novel or unknown compound is paramount. The mass spectrum generated by electron ionization (EI) is a molecular fingerprint, a pattern of fragment ions that, when expertly interpreted, reveals the intricate architecture of the parent molecule.
This guide provides a detailed analysis of the predicted GC-MS fragmentation pattern of Methyl 3-bromo-4-methoxy-5-methylbenzoate, a polysubstituted aromatic ester. The presence of multiple functional groups—a bromine atom, a methoxy group, a methyl group, and a methyl ester—on a single benzene ring presents a fascinating case study in competing fragmentation pathways. By understanding how these substituents influence bond cleavage, researchers can enhance their ability to identify related structures in their own work. We will deconstruct the predicted fragmentation cascade of the target molecule and compare it with the known fragmentation patterns of simpler, structurally related compounds to isolate and understand the influence of each functional group.
Predicted Fragmentation Pattern of Methyl 3-bromo-4-methoxy-5-methylbenzoate
The fragmentation of a molecule under 70 eV electron ionization is governed by the principles of forming the most stable positive ions.[3][4] For Methyl 3-bromo-4-methoxy-5-methylbenzoate, we anticipate a series of characteristic cleavages driven by the stability of the aromatic ring and the nature of its substituents.
The Molecular Ion (M•+)
The molecular formula for the target compound is C₁₀H₁₁BrO₃.[5][6] A critical feature in the mass spectrum of a brominated compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in near-equal abundance (approximately a 1:1 ratio).[7] This results in a distinctive "doublet" for the molecular ion peak (M•+) and any fragment ions containing the bromine atom.
m/z 258: Corresponds to the molecular ion with the ⁷⁹Br isotope, [C₁₀H₁₁⁷⁹BrO₃]•+.
m/z 260: Corresponds to the molecular ion with the ⁸¹Br isotope, [C₁₀H₁₁⁸¹BrO₃]•+.
The stability of the aromatic system generally leads to a prominent molecular ion peak for aromatic esters.[8][9]
Primary Fragmentation Pathways
The initial fragmentation events are dictated by the weakest bonds and the formation of the most stable carbocations. For this molecule, the ester and methoxy groups provide primary cleavage sites.
Alpha-Cleavage of the Ester (Loss of •OCH₃): The most common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da).[1][8] This is a highly favorable process as it results in a stable, resonance-stabilized acylium ion.
[M - 31]⁺: This will produce a strong signal with a characteristic bromine isotope pattern at m/z 227/229 . This ion is the substituted bromobenzoyl cation.
Loss of a Methyl Radical (•CH₃): Loss of a methyl radical (15 Da) is another potential fragmentation, likely originating from one of the two methoxy groups (ester or ether).
[M - 15]⁺: This would result in an ion at m/z 243/245 . While possible, this pathway is generally less favored than the loss of the entire methoxy radical from the ester.
Loss of the Bromine Atom (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da).
[M - 79/81]⁺: This fragmentation would lead to a single peak (as the bromine is lost) at m/z 179 . The resulting cation contains the methyl, methoxy, and methyl ester groups.
Secondary Fragmentation
The primary fragment ions can undergo further dissociation to produce smaller, characteristic ions.
Decarbonylation (Loss of CO): The acylium ion formed by the loss of the methoxy radical (m/z 227/229) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da).[1]
[M - OCH₃ - CO]⁺: This produces a substituted bromophenyl cation at m/z 199/201 .
Summary of Predicted Fragments
The following table outlines the major predicted ions in the mass spectrum of Methyl 3-bromo-4-methoxy-5-methylbenzoate.
m/z (Predicted)
Ion Formula (Proposed)
Fragmentation Pathway
Relative Abundance (Predicted)
258/260
[C₁₀H₁₁BrO₃]•⁺
Molecular Ion (M•⁺)
Moderate to High
243/245
[C₉H₈BrO₃]⁺
[M - •CH₃]⁺
Low to Moderate
227/229
[C₉H₈BrO₂]⁺
[M - •OCH₃]⁺ (α-cleavage)
High (likely Base Peak)
199/201
[C₈H₈BrO]⁺
[M - •OCH₃ - CO]⁺
Moderate
179
[C₁₀H₁₁O₃]⁺
[M - •Br]⁺
Moderate
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of the fragmentation cascade.
A Comparative Guide to Purity Determination of Methyl 3-bromo-4-methoxy-5-methylbenzoate Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of a reference standard is the bedrock upon which the accuracy and reliabilit...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built.[1][2][3] A reference standard, a highly purified and well-characterized compound, serves as a benchmark for determining the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs), excipients, and finished drug products.[1][4][5] This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of Methyl 3-bromo-4-methoxy-5-methylbenzoate, a key building block in organic synthesis.
This document moves beyond a simple listing of methods, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the establishment of self-validating protocols. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the technical details necessary to empower researchers to make informed decisions for their specific analytical needs.
The Criticality of Purity in Pharmaceutical Reference Standards
The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens used in analytical testing to achieve scientifically valid results.[1] The use of a well-characterized reference standard with a precisely assigned purity value is paramount for:
Accurate Potency Determination: Ensuring that the correct dose of the active ingredient is present in the final drug product.
Reliable Impurity Profiling: Quantifying known impurities and detecting unknown ones that could impact the safety and efficacy of the drug.
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]
An inaccurately characterized reference standard can lead to significant consequences, including batch failures, delays in drug development, and potential patient safety risks. Therefore, a multi-faceted approach, often employing orthogonal analytical techniques, is necessary to establish the purity of a reference standard with a high degree of confidence.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the expected purity level, the nature of potential impurities, and the intended use of the reference standard. The following sections provide a comparative overview of the most commonly employed techniques for the purity assessment of organic small molecules like Methyl 3-bromo-4-methoxy-5-methylbenzoate.
Workflow for Reference Standard Purity Determination
Caption: Overall workflow for reference standard purity determination.
Technique
Principle
Advantages
Limitations
Best Suited For
HPLC
Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6][7]
High resolution, sensitivity, and versatility for a wide range of compounds.[7]
Requires a suitable chromophore for UV detection; relative quantification unless a certified reference standard is used.
Routine purity testing, separation of complex mixtures, and impurity profiling.
GC
Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
High efficiency and sensitivity for volatile and semi-volatile compounds.
Not suitable for non-volatile or thermally labile compounds without derivatization.
Analysis of residual solvents and volatile organic impurities.
DSC
Measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][8]
Absolute purity method for crystalline compounds; requires small sample size.[5]
Not suitable for amorphous materials, compounds that decompose upon melting, or those with low purity (<98%).[4][5][9]
Orthogonal method to confirm the purity of highly pure, crystalline reference standards.
qNMR
Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[10][11]
Primary ratio method providing SI-traceable results; non-destructive.[12][13]
Lower sensitivity compared to chromatographic methods; requires a suitable internal standard and expertise in spectral interpretation.
Accurate purity assignment of primary reference standards.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[7] For Methyl 3-bromo-4-methoxy-5-methylbenzoate, a reversed-phase HPLC method is most appropriate.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
Parameter
Recommended Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of Methyl 3-bromo-4-methoxy-5-methylbenzoate reference standard.
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is typically calculated using the area percentage method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
For a more accurate determination, the relative response factors of known impurities should be determined and applied.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is an ideal technique for the analysis of residual solvents and other volatile impurities that may be present from the synthesis process.
Instrumentation:
GC system with a flame ionization detector (FID) and a headspace autosampler.
Chromatographic Conditions:
Parameter
Recommended Condition
Column
DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm
Carrier Gas
Helium at a constant flow of 2 mL/min
Oven Program
Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Injector Temperature
250 °C
Detector Temperature
280 °C (FID)
Split Ratio
10:1
Sample Preparation (Headspace):
Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial.
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Seal the vial and place it in the headspace autosampler.
Incubate at 80 °C for 15 minutes before injection.
Data Analysis:
Quantification is performed using an external standard calibration curve for each potential residual solvent.
Differential Scanning Calorimetry (DSC) as an Orthogonal Purity Method
DSC provides a measure of absolute purity based on the thermodynamics of melting.[4][5][8] It is an excellent orthogonal technique to chromatography for highly pure, crystalline materials.[4][5][9]
Instrumentation:
A calibrated DSC instrument.
Experimental Conditions:
Parameter
Recommended Condition
Sample Pan
Aluminum, hermetically sealed
Sample Weight
1-3 mg
Heating Rate
1-2 °C/min
Temperature Range
Ambient to a temperature at least 20 °C above the melting point
Purge Gas
Nitrogen at 50 mL/min
Data Analysis:
The purity is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for purity calculation.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assignment
qNMR has emerged as a primary method for the purity assignment of reference standards due to its direct traceability to the International System of Units (SI) through certified internal standards.[12][13]
Instrumentation:
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
Parameter
Recommended Condition
Solvent
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
Internal Standard
A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
Pulse Program
A quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Number of Scans
Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
Accurately weigh a specific amount of the Methyl 3-bromo-4-methoxy-5-methylbenzoate reference standard and the internal standard into a vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer an aliquot to an NMR tube.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity_analyte = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std
Where:
I = Integral of the signal
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
Purity_std = Purity of the internal standard
Impurity Profiling: Identifying and Quantifying the Unknowns
A critical aspect of reference standard characterization is the identification and quantification of impurities. The synthesis of Methyl 3-bromo-4-methoxy-5-methylbenzoate can potentially introduce several types of impurities:
Unreacted Starting Materials: Such as 4-methoxy-3-methylbenzoic acid or its methyl ester.
Isomeric Impurities: Bromination at other positions on the aromatic ring.
Over-brominated Products: Such as dibromo- or tribromo-substituted benzoates.
Hydrolysis Products: The corresponding carboxylic acid if the ester is hydrolyzed during workup.
Residual Solvents: From the reaction and purification steps.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.[14][15][16] By obtaining the accurate mass of the impurity, a molecular formula can be proposed, and fragmentation patterns can provide further structural information.
Impurity Identification Workflow
Caption: Workflow for the identification of an unknown impurity.
Conclusion and Recommendations
The purity determination of a reference standard such as Methyl 3-bromo-4-methoxy-5-methylbenzoate requires a comprehensive and multi-technique approach to ensure the highest level of confidence in the assigned purity value.
For routine quality control and release testing, a validated HPLC method is the primary choice due to its high throughput, sensitivity, and resolving power.
GC with headspace analysis is essential for the quantification of residual solvents .
DSC serves as an excellent orthogonal technique to confirm the purity of a highly pure, crystalline material, providing an absolute purity value based on a different physical principle.
For the initial certification of a primary reference standard, qNMR is the gold standard, offering a direct and accurate measurement of purity that is traceable to the SI.
By employing a combination of these techniques, researchers and drug development professionals can establish a robust and reliable purity value for their reference standards, ensuring the quality and integrity of their analytical data and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009, April 5). PubMed. [Link]
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (n.d.). ResearchGate. [Link]
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - Academia.edu. (n.d.). Academia.edu. [Link]
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19). FUJIFILM Wako Pure Chemical Corporation. [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL. [Link]
Determining and reporting purity of organic molecules: why qNMR - PubMed. (2013, February 15). PubMed. [Link]
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019, December 1). SciSpace. [Link]
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). JEOL. [Link]
Characterization of a Reference Standard for Qualification of Differential Scanning Calorimetry Intended for Purity Determination in Certification of Pharmaceutical - PharmaInfo. (n.d.). PharmaInfo. [Link]
High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions. [Link]
Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. (n.d.). Thermal Support. [Link]
Impurity Identification in Small-Molecule APIs - Pharma's Almanac. (2020, January 6). Pharma's Almanac. [Link]
The ABC's of Reference Standard Management - EAG Laboratories. (2017, November 13). EAG Laboratories. [Link]
Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2). Pharmaceutical Technology. [Link]
The ABC's of Reference Standard Management. (n.d.). EAG Laboratories. [Link]
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses - Labinsights. (2024, December 25). Labinsights. [Link]
Assay of Sodium Benzoate and Potassium Sorbate using HPLC | NJ Labs. (2024, September 10). NJ Labs. [Link]